molecular formula C6H7BrO2 B8467414 4-Bromo-2-(methoxymethyl)furan

4-Bromo-2-(methoxymethyl)furan

Cat. No.: B8467414
M. Wt: 191.02 g/mol
InChI Key: XPRIXJRSCBTWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(methoxymethyl)furan is a brominated furan derivative characterized by a methoxymethyl (-CH₂OCH₃) substituent at the 2-position and a bromine atom at the 4-position of the furan ring. The methoxymethyl group enhances solubility in polar solvents compared to non-functionalized furans, and the bromine atom serves as a reactive site for cross-coupling reactions or nucleophilic substitutions .

Properties

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

IUPAC Name

4-bromo-2-(methoxymethyl)furan

InChI

InChI=1S/C6H7BrO2/c1-8-4-6-2-5(7)3-9-6/h2-3H,4H2,1H3

InChI Key

XPRIXJRSCBTWLC-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CO1)Br

Origin of Product

United States

Comparison with Similar Compounds

4-Bromo-2-(chloromethyl)furan

  • Structure : Chloromethyl (-CH₂Cl) at C2, Br at C3.
  • Key Differences: Reactivity: The chloromethyl group is more electrophilic than methoxymethyl, enabling faster nucleophilic substitution (e.g., with KCN to yield cyanomethyl derivatives) . Applications: Used in synthesizing abnormal products (e.g., 83% yield of 3e via cyanide substitution) due to the superior leaving-group ability of Cl compared to -OCH₃ .

4-Bromo-2-(diethoxymethyl)furan

  • Structure : Diethoxymethyl (-CH(OCH₂CH₃)₂) at C2, Br at C4.
  • Stability: The acetal-like structure may offer hydrolytic stability under acidic conditions, unlike the methoxymethyl group, which could undergo demethylation .

4-Bromo-2-(trifluoromethyl)furan

  • Structure : Trifluoromethyl (-CF₃) at C2, Br at C4.
  • Key Differences :
    • Electronic Effects : The strong electron-withdrawing -CF₃ group deactivates the furan ring, reducing electrophilic substitution reactivity compared to the electron-donating methoxymethyl group.
    • Physicochemical Properties : Higher molecular weight (214.97 g/mol) and lipophilicity due to fluorine atoms, impacting solubility and bioavailability .

4-Bromo-2-(methoxymethyl)thiophene

  • Structure : Methoxymethyl at C2, Br at C4, thiophene core.
  • Key Differences :
    • Aromaticity : Thiophene’s sulfur atom contributes to greater aromatic stability and distinct electronic properties compared to furan’s oxygen.
    • Applications : Thiophene derivatives are preferred in materials science (e.g., conductive polymers), whereas furans are common in pharmaceutical intermediates .

4-Bromo-5-ethoxyfuran-2(5H)-one

  • Structure : Lactone ring with ethoxy (-OCH₂CH₃) at C5, Br at C4.
  • Key Differences: Reactivity: The lactone ring introduces strain, enhancing susceptibility to ring-opening reactions. Biological Activity: Furanones are explored as bioactive scaffolds (e.g., antimicrobial agents), whereas methoxymethyl-substituted furans may lack such direct applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
4-Bromo-2-(methoxymethyl)furan C₆H₇BrO₂ ~199.03 (estimated) -OCH₃ at C2, Br at C4 Moderate electrophilicity, polar solvent solubility Organic synthesis intermediate
4-Bromo-2-(chloromethyl)furan C₅H₄BrClO 195.45 -CH₂Cl at C2, Br at C4 High reactivity in nucleophilic substitution Cyanomethyl derivative synthesis
4-Bromo-2-(diethoxymethyl)furan C₉H₁₃BrO₃ 249.10 -CH(OCH₂CH₃)₂ at C2, Br Hydrolytic stability, steric hindrance Protected aldehyde precursors
4-Bromo-2-(trifluoromethyl)furan C₅H₂BrF₃O 214.97 -CF₃ at C2, Br at C4 Electron-deficient ring, low reactivity Fluorinated material precursors
4-Bromo-2-(methoxymethyl)thiophene C₆H₇BrOS 215.09 -OCH₃ at C2, Br at C4 (thiophene) Sulfur-enhanced conjugation Conductive polymers, agrochemicals

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